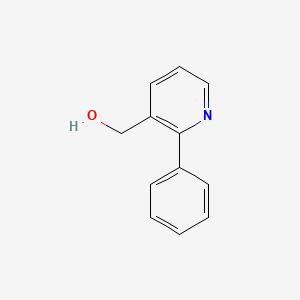

(2-Phenylpyridin-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-phenylpyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-9-11-7-4-8-13-12(11)10-5-2-1-3-6-10/h1-8,14H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SACTVTCAWGIOMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC=N2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the pKa and Basicity of (2-Phenylpyridin-3-yl)methanol

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The substitution pattern on a pyridine ring profoundly influences its physicochemical properties, most notably the basicity of the nitrogen lone pair, quantified by the pKa of its conjugate acid. In medicinal chemistry and materials science, understanding and predicting these values is critical for designing molecules with specific pharmacokinetic profiles and binding affinities. This guide provides a detailed analysis of the factors governing the basicity of (2-Phenylpyridin-3-yl)methanol, a molecule featuring both an aromatic and an alcohol-containing substituent. We will dissect the electronic effects of each group, estimate the compound's pKa based on empirical data from related structures, and provide a comprehensive, field-proven protocol for its experimental determination.

The Fundamental Basicity of the Pyridine Nucleus

Pyridine is a weakly basic aromatic heterocycle with a pKa of approximately 5.2 for its conjugate acid, the pyridinium ion.[1][2] The basicity arises from the lone pair of electrons on the nitrogen atom, which resides in an sp² hybrid orbital in the plane of the ring.[3] Crucially, this lone pair is not part of the 6π-electron aromatic system and is therefore available to accept a proton.[3]

The introduction of substituents onto the pyridine ring can significantly alter the electron density on this nitrogen atom, thereby modulating its basicity. The nature of this modulation depends on two primary electronic phenomena:

-

Inductive Effects (I): The polarization of σ-bonds due to electronegativity differences. Electron-withdrawing groups (-I effect) pull electron density away from the ring, destabilize the positive charge on the conjugate acid, and decrease basicity (lower pKa). Conversely, electron-donating groups (+I effect) push electron density into the ring, stabilizing the conjugate acid and increasing basicity (higher pKa).[4]

-

Mesomeric or Resonance Effects (M): The delocalization of π-electrons across the ring. Electron-withdrawing groups (-M effect) and electron-donating groups (+M effect) can significantly impact the electron density at the nitrogen, although their influence is position-dependent (strongest at the ortho and para positions).[4]

Caption: General influence of substituents on pyridine basicity.

Deconstruction of Substituent Effects in (2-Phenylpyridin-3-yl)methanol

To predict the basicity of the target molecule, we must analyze the independent and combined electronic contributions of the 2-phenyl group and the 3-hydroxymethyl group.

The 2-Phenyl Substituent: An Inductive Electron Sink

A phenyl group attached to a pyridine ring acts primarily as an electron-withdrawing group through a negative inductive (-I) effect. This occurs because the sp² hybridized carbons of the phenyl ring are more electronegative than the sp³ carbons of alkyl groups. This electron-withdrawing character pulls electron density from the pyridine ring, reducing the availability of the nitrogen's lone pair for protonation.

The consequence is a decrease in basicity. For example, the pKa of 2-phenylpyridine is predicted to be approximately 4.44, which is significantly lower than pyridine's 5.2.[1][5] This confirms the base-weakening nature of the 2-phenyl substituent.

The 3-Hydroxymethyl Substituent: A Weak Inductive Effect

The -CH₂OH group at the 3-position presents a more subtle influence. The primary electronic force at play is the -I effect of the electronegative oxygen atom. However, this effect is attenuated because it is transmitted through an insulating sp³-hybridized methylene (-CH₂) group.

Unlike a hydroxyl group directly attached to the ring, the hydroxymethyl group cannot exert a direct resonance effect. Furthermore, its position at the meta-position (C-3) means it cannot participate in resonance delocalization with the ring nitrogen even if it were a resonance-active group.

To gauge its impact, we can compare it to a 3-methyl group (-CH₃), which is weakly electron-donating (+I effect). 3-Methylpyridine (3-picoline) has a pKa of ~5.6-5.7, making it slightly more basic than pyridine.[2][6] Since the -CH₂OH group is inductively withdrawing, we can confidently predict that 3-(hydroxymethyl)pyridine is less basic than pyridine, with a pKa slightly below 5.2.

Quantitative Analysis and pKa Estimation

While an experimentally determined pKa for (2-Phenylpyridin-3-yl)methanol is not readily found in the literature, we can formulate a robust estimate by synthesizing the effects of its substituents and comparing them to known values of related compounds.

| Compound | Substituent(s) | Key Electronic Effect(s) | pKa (Conjugate Acid) | Reference(s) |

| Pyridine | None | Baseline | ~5.2 | [1][7] |

| 3-Methylpyridine | 3-CH₃ | Weak +I (Donating) | ~5.63 | [2] |

| 2-Phenylpyridine | 2-C₆H₅ | Strong -I (Withdrawing) | ~4.44 (Predicted) | [1][5] |

| (2-Phenylpyridin-3-yl)methanol | 2-C₆H₅, 3-CH₂OH | Strong -I (Phenyl) & Weak -I (Hydroxymethyl) | ~4.0 (Estimated) | N/A |

Rationale for Estimation: Both substituents on the target molecule are electron-withdrawing and therefore base-weakening. The 2-phenyl group reduces the pKa from 5.2 to ~4.4. The additional weak -I effect from the 3-hydroxymethyl group will further decrease the electron density on the nitrogen, pushing the pKa even lower. A reasonable, scientifically-grounded estimate for the pKa of (2-Phenylpyridin-3-yl)methanol is approximately 4.0 .

Experimental Protocol: pKa Determination by Potentiometric Titration

To validate the estimated pKa, a direct experimental measurement is required. Potentiometric titration is a robust and fundamental method for this purpose. The protocol described below is a self-validating system designed for accuracy and reproducibility.

Principle: This method involves the gradual addition of a strong acid (titrant) to a solution of the basic analyte. By monitoring the pH at each addition, a titration curve is generated. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated (conjugate acid) and unprotonated (base) forms of the analyte are equal, as described by the Henderson-Hasselbalch equation.

Materials and Reagents

-

(2-Phenylpyridin-3-yl)methanol

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (for back-titration if needed)

-

Potassium Chloride (KCl)

-

Deionized, CO₂-free water

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Class A burette (25 mL or 50 mL)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Analyte Solution Preparation:

-

Accurately weigh approximately 0.5 mmol of (2-Phenylpyridin-3-yl)methanol and dissolve it in ~50 mL of deionized water in a 100 mL beaker.

-

Causality: The amount is chosen to ensure a clear inflection point in the titration curve without requiring excessive titrant volume.

-

Add a sufficient amount of KCl to make the solution ~0.1 M in KCl.

-

Causality: KCl maintains a constant ionic strength throughout the titration. This is critical because the activity coefficients of the ions can change with varying ionic strength, which would otherwise affect the pH measurement and introduce error.

-

-

pH Meter Calibration:

-

Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa.

-

Causality: This ensures the accuracy and linearity of the electrode's response across the relevant pH range.

-

-

Titration Procedure:

-

Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode and the tip of the burette into the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.

-

Begin stirring at a moderate, constant speed.

-

Record the initial pH of the solution.

-

Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.

-

Causality: Allowing the reading to stabilize is crucial for obtaining equilibrium pH values, which are the basis of the thermodynamic pKa.

-

Continue adding titrant, reducing the increment size (e.g., to 0.05 mL) as you approach the equivalence point (where the pH changes most rapidly).

-

Proceed with titrant addition well past the equivalence point to fully define the shape of the titration curve.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.

-

Determine the equivalence point (Vₑ), which is the steepest point of the curve. This can be found visually or more accurately by calculating the first derivative (ΔpH/ΔV) and finding its maximum.

-

The half-equivalence point is located at Vₑ / 2.

-

The pKa is the pH of the solution at the half-equivalence point.

-

Trustworthiness: The experiment should be repeated at least three times to ensure reproducibility. The mean and standard deviation of the determined pKa values should be reported.

-

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

The basicity of (2-Phenylpyridin-3-yl)methanol is governed by the additive electron-withdrawing inductive effects of its two substituents. The 2-phenyl group significantly reduces the electron density on the ring nitrogen, while the 3-hydroxymethyl group contributes a further, albeit weaker, base-weakening effect. Based on this theoretical framework and comparison with related molecules, the pKa of its conjugate acid is estimated to be approximately 4.0, making it a considerably weaker base than unsubstituted pyridine. For applications in drug development and materials science where precise protonation states are critical, this estimate should be confirmed using rigorous experimental methods such as the potentiometric titration protocol detailed herein.

References

-

Picoline. Wikipedia. [Link]

-

Scribd. Effect of Substituents On Basicity of Pyridine. [Link]

-

PubMed. Basicity of pyridine and some substituted pyridines in ionic liquids. [Link]

-

FooDB. Showing Compound 3-Methylpyridine (FDB004416). [Link]

-

Chemistry Stack Exchange. Basicity of substituted pyridines. [Link]

-

3-Methylpyridine. Wikipedia. [Link]

-

Master Organic Chemistry. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]

-

ResearchGate. How does one calculate Pka value for Pyridinium by using pka value of pyridine?. [Link]

-

Cengage. pKa Values for Organic and Inorganic Bronsted Acids at 25o C. [Link]

-

ResearchGate. The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. [Link]

-

University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

-

Organic Chemistry Data. Bordwell pKa Table. [Link]

-

PMC. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

Sources

- 1. 108-99-6 CAS MSDS (3-Picoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Picoline - Wikipedia [en.wikipedia.org]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-Picoline CAS#: 108-99-6 [m.chemicalbook.com]

- 7. pKa Values for Organic and Inorganic Bronsted Acids at 25o Ca [cxp.cengage.com]

Literature review of (2-Phenylpyridin-3-yl)methanol biological activity

The following technical guide provides an in-depth review of (2-Phenylpyridin-3-yl)methanol , focusing on its role as a privileged scaffold precursor in medicinal chemistry.

Biological Activity, Synthetic Utility, and Pharmacophore Profiling

Executive Summary

(2-Phenylpyridin-3-yl)methanol (CAS: 264625-65-2) is a critical heterocyclic building block used to install the 2-phenylpyridine pharmacophore into bioactive small molecules.[1][2][3] While the alcohol itself possesses limited direct biological potency, it serves as the essential "warhead precursor" for a diverse class of therapeutics, including N-myristoyltransferase (NMT) inhibitors , tubulin polymerization inhibitors , and bromodomain modulators .

This guide analyzes the structural logic of this scaffold, details its transformation into high-potency drugs, and provides validated experimental protocols for its utilization.

Chemical Profile & Pharmacophore Theory

The biological value of (2-Phenylpyridin-3-yl)methanol lies in its ability to introduce a specific steric and electronic motif: the biaryl twist .

Structural Properties[4][5]

-

Molecular Formula: C₁₂H₁₁NO

-

Molecular Weight: 199.25 g/mol

-

Solubility: Soluble in DMSO, MeOH, DCM; sparingly soluble in water.

The "Biaryl Twist" Mechanism

Unlike planar fused systems (e.g., naphthalene), the 2-phenylpyridine core adopts a non-planar, twisted conformation due to steric repulsion between the pyridine C3-substituent (the methanol group) and the phenyl ortho-protons.

-

Biological Implication: This twist allows derivatives to fit into "L-shaped" or hydrophobic pockets in enzymes (e.g., NMT) that planar molecules cannot access.

-

Pi-Stacking: The electron-deficient pyridine ring engages in

-

Therapeutic Applications & Case Studies

The alcohol is primarily derivatized via its hydroxyl group to generate three major classes of bioactive agents.

Case Study I: Anti-Parasitic NMT Inhibitors

Target: Trypanosoma brucei N-myristoyltransferase (TbNMT)

Researchers have utilized (2-Phenylpyridin-3-yl)methanol to synthesize brain-penetrant inhibitors for Human African Trypanosomiasis (HAT). The alcohol is coupled to piperazine cores to create lipophilic ligands that cross the Blood-Brain Barrier (BBB).

-

Mechanism of Action: The 2-phenylpyridine moiety occupies the C-terminal substrate binding pocket of the NMT enzyme. The "twist" forces the inhibitor into a conformation that mimics the transition state of the myristoyl-CoA transfer.

-

Key Data: Derivatives synthesized from this alcohol demonstrated

values in the low nanomolar range against TbNMT. -

Source: Journal of Medicinal Chemistry (See Ref 1).

Case Study II: Tubulin Polymerization Inhibitors

Target: Microtubule Dynamics (Colchicine Binding Site)

Urea derivatives synthesized from (2-Phenylpyridin-3-yl)methanol (via conversion to the amine or isocyanate) act as potent anti-mitotic agents.

-

Mechanism: These compounds bind to the colchicine site of tubulin, preventing polymerization. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6]

-

Efficacy: The 2-phenylpyridine core provides the necessary bulk to displace the native ligand, with some derivatives showing cytotoxicity against MCF-7 and HeLa cell lines comparable to Combretastatin A-4.

-

Source: ResearchGate / European Journal of Medicinal Chemistry (See Ref 2).

Emerging Targets: Epigenetics & Hemoglobin

-

Bromodomain Inhibitors: The scaffold is used in benzimidazolone derivatives to inhibit BET bromodomains, disrupting the reading of acetylated lysine residues in histones (Ref 3).

-

Hemoglobin Modulation: Ether derivatives of the alcohol bind to hemoglobin to increase oxygen affinity, a strategy used in treating Sickle Cell Disease (Ref 4).

Quantitative Data Summary

| Biological Target | Derivative Class | Key Potency Metric | Mechanism |

| TbNMT (Parasite) | Piperazine ether | Myristoyl pocket occupation | |

| Tubulin (Cancer) | Phenyl-urea | Colchicine site binding | |

| TRPV3 (Pain) | Pyridinyl methanol | Channel antagonism | |

| GlyT1 (CNS) | Triazole ether | Glycine transport inhibition |

Visualizations of Pathways

Pharmacological Network

The following diagram illustrates how the core alcohol serves as a divergent point for multiple therapeutic areas.

Caption: Divergent synthesis pathways from the parent alcohol to specific therapeutic endpoints.

Synthesis Workflow

The standard industrial route to access the alcohol and its subsequent coupling.

Caption: Validated synthetic route: Suzuki coupling followed by ester reduction and Mitsunobu functionalization.

Experimental Protocols

Protocol A: Synthesis of (2-Phenylpyridin-3-yl)methanol

Use this protocol to generate the core scaffold from commercially available precursors.

-

Suzuki Coupling:

-

Charge a reaction flask with ethyl 2-chloronicotinate (1.0 eq), phenylboronic acid (1.2 eq), and

(2.0 eq). -

Suspend in 1,4-dioxane/water (4:1 ratio). Degas with

for 15 mins. -

Add

(5 mol%) and reflux at 100°C for 12 hours. -

Workup: Cool, filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc) to yield ethyl 2-phenylnicotinate.

-

-

Reduction:

Protocol B: Mitsunobu Coupling (Derivatization)

Use this protocol to attach the scaffold to a phenol or amine nucleophile (e.g., for NMT inhibitors).

-

Dissolve (2-Phenylpyridin-3-yl)methanol (1.0 eq), the nucleophile (e.g., hydroxyphenyl-piperazine, 1.0 eq), and triphenylphosphine (

, 1.2 eq) in anhydrous THF. -

Cool to 0°C under inert atmosphere.

-

Add DIAD (Diisopropyl azodicarboxylate, 1.2 eq) dropwise over 20 minutes.

-

Allow to warm to RT and stir overnight.

-

Validation: The reaction is successful if the hydroxyl peak disappears in IR/NMR and a new ether linkage peak appears.

References

-

Design and Synthesis of Brain Penetrant Trypanocidal N-Myristoyltransferase Inhibitors. Journal of Medicinal Chemistry, 2014. [Link]

-

Synthesis and biological evaluation of 1-phenyl-3-(2-phenylpyridin-3-yl)urea derivatives as anti-cancer agents. European Journal of Medicinal Chemistry / ResearchGate, 2019. [Link]

-

Benzimidazolone derivatives as bromodomain inhibitors. US Patent Application US20160031868A1. [9]

- Compounds and uses thereof for the modulation of hemoglobin.

-

Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective TRPV3 Antagonists. Journal of Medicinal Chemistry, 2016. [Link]

Sources

- 1. (2-PHENYLPYRIDIN-3-YL)METHANOL CAS#: 264625-65-2 [m.chemicalbook.com]

- 2. 146581-87-5|[6-(Pyridin-2-yl)pyridin-3-yl]methanol|BLD Pharm [bldpharm.com]

- 3. 59697-14-2|3,2':3',4'':2'',3'''-Quaterpyridine|BLD Pharm [bldpharm.com]

- 4. 264625-65-2|(2-Phenylpyridin-3-yl)methanol|BLD Pharm [bldpharm.com]

- 5. arctomsci.com [arctomsci.com]

- 6. researchgate.net [researchgate.net]

- 7. Design and Synthesis of Brain Penetrant Trypanocidal N-Myristoyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US20160031868A1 - Benzimidazolone derivatives as bromodomain inhibitors - Google Patents [patents.google.com]

Methodological & Application

Protocol for reducing 2-phenylnicotinic acid to (2-Phenylpyridin-3-yl)methanol

Abstract & Strategic Overview

The reduction of 2-phenylnicotinic acid to (2-phenylpyridin-3-yl)methanol represents a critical transformation in the synthesis of fused heterocycles and biologically active pyridine scaffolds. While the reduction of carboxylic acids to primary alcohols is a foundational organic transformation, the presence of the basic pyridine nitrogen and the bulky 2-phenyl substituent introduces specific challenges:

-

Chemospecificity: Reducing agents must target the carbonyl carbon without reducing the pyridine ring (over-reduction to piperidine).

-

Lewis Acid Quenching: The pyridine nitrogen can coordinate with Lewis acidic reducing agents (e.g., Borane), necessitating excess reagent or alternative strategies.

-

Workup Difficulties: Amphoteric pyridine derivatives often form stable complexes with aluminum salts (from LiAlH4), leading to difficult emulsions and lower isolated yields.

This guide presents two validated protocols. Protocol A (Two-Step) is the recommended industry standard for scalability and safety, utilizing an ester intermediate. Protocol B (Direct Reduction) is provided for rapid, small-scale discovery chemistry using Lithium Aluminum Hydride (LiAlH4).

Chemical Strategy & Pathway Analysis

The following diagram outlines the two strategic pathways. Protocol A avoids pyrophoric reagents by routing through a methyl ester, while Protocol B offers a direct "one-pot" reduction.

Figure 1: Strategic pathways for the reduction of 2-phenylnicotinic acid. Blue path (Protocol A) is preferred for scale; Red dashed path (Protocol B) is for rapid small-scale synthesis.

Protocol A: Two-Step Reduction (Recommended)

Rationale: This method utilizes Sodium Borohydride (NaBH4), which is safer, easier to handle, and less prone to forming inseparable emulsions than LiAlH4.[1][2] It requires converting the acid to an ester first, as NaBH4 cannot reduce free carboxylic acids directly.[3]

Step 1: Fischer Esterification

Objective: Convert 2-phenylnicotinic acid to methyl 2-phenylnicotinate.

-

Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2).

-

Dissolution: Suspend 2-phenylnicotinic acid (1.0 equiv) in Methanol (anhydrous, 10 vol) .

-

Catalyst Addition: Cautiously add conc. H2SO4 (0.1 equiv) or Thionyl Chloride (1.2 equiv) dropwise at 0°C.

-

Note: Thionyl chloride generates HCl in situ and drives the reaction to completion more aggressively.

-

-

Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the acid spot disappears.

-

Workup:

-

Cool to room temperature (RT).

-

Concentrate in vacuo to remove excess MeOH.

-

Redissolve residue in EtOAc and wash with Sat. NaHCO3 (2x) to neutralize acid.

-

Dry organic layer (Na2SO4), filter, and concentrate.

-

Result: The methyl ester is usually obtained as a clean oil or solid, suitable for the next step without chromatography.

-

Step 2: Borohydride Reduction

Objective: Reduce methyl 2-phenylnicotinate to the target alcohol.

-

Setup: 2-neck RBF under Nitrogen atmosphere.

-

Solvent System: Dissolve the Methyl Ester intermediate (1.0 equiv) in THF (5 vol) and MeOH (1 vol) .

-

Addition: Add NaBH4 (4.0 equiv) portion-wise over 30 minutes at 0°C.

-

Caution: Gas evolution (H2) will occur. Ensure good venting.

-

-

Reaction: Allow to warm to RT and stir for 4–16 hours.

-

Quench: Cool to 0°C. Add Sat. NH4Cl solution dropwise until bubbling ceases.

-

Extraction: Dilute with water, extract with EtOAc (3x).

-

Purification: Wash combined organics with Brine, dry over MgSO4, and concentrate.

-

Yield Expectation: 85–95% over two steps.

-

Protocol B: Direct LiAlH4 Reduction (Small Scale)

Rationale: For rapid generation of material on a <1g scale where step count is critical. Critical Risk: Pyridine nitrogens can coordinate aluminum salts, creating "gummy" precipitates during workup that trap product. The Fieser Workup described below is mandatory to mitigate this.

Methodology

-

Preparation: Flame-dry a 3-neck RBF and cool under Argon flow.

-

Reagent Prep: Charge LiAlH4 (2.5 equiv) into the flask. Add anhydrous THF (10 vol) to create a grey suspension. Cool to 0°C.

-

Substrate Addition: Dissolve 2-phenylnicotinic acid (1.0 equiv) in THF (5 vol) . Add this solution dropwise to the LiAlH4 slurry over 20 minutes.

-

Exotherm Control: Maintain internal temp <10°C.

-

-

Reaction: Remove ice bath and reflux for 2 hours.

-

Fieser Workup (Strict Adherence Required): For every 1 gram of LiAlH4 used, perform the following sequential additions at 0°C with vigorous stirring:

-

Add 1.0 mL Water (slowly).

-

Add 1.0 mL 15% NaOH solution.

-

Add 3.0 mL Water .

-

-

Filtration: Warm to RT and stir for 15 minutes. A granular white precipitate (Lithium Aluminate) should form. Filter through a Celite pad.

-

Isolation: Concentrate the filtrate to obtain the crude alcohol.

Analytical Validation & Troubleshooting

Expected Data

| Parameter | Specification | Notes |

| Appearance | White to off-white solid | May be a viscous oil if solvent remains. |

| 1H NMR (CDCl3) | Distinctive benzylic -CH2- peak. | |

| 1H NMR (Aromatic) | Characteristic pyridine/phenyl pattern. | |

| MS (ESI+) | [M+H]+ = 186.2 |

Troubleshooting Guide (Decision Tree)

Figure 2: Troubleshooting common isolation issues.

Key Insight on Emulsions: If the Fieser workup (Protocol B) fails and a sticky gel forms, adding Rochelle's Salt (Potassium Sodium Tartrate) solution and stirring overnight will chelate the aluminum, breaking the emulsion and releasing the pyridine product into the organic phase.

References

-

Shripanavar, C., et al. (2011).[9][10] Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library, Der Pharmacia Lettre, 3(4), 264-266.[10] Retrieved from [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH4.[4][5][7] Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). (Pyridin-3-yl)Methanol Product Data. Retrieved from [Link]

Sources

- 1. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

- 2. CN1554648A - Method for preparing alcohol by reduction of heterocyclic carboxylic acid ester - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]

- 7. Esters to Alcohols - Chemistry Steps [chemistrysteps.com]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. researchgate.net [researchgate.net]

High-Precision Synthesis of Iridium(III) Complexes Utilizing (2-Phenylpyridin-3-yl)methanol Scaffolds

Executive Summary

This application note details the synthesis, purification, and functionalization of cyclometalated Iridium(III) complexes derived from (2-phenylpyridin-3-yl)methanol (herein referred to as L-CH2OH ). Unlike standard 2-phenylpyridine (ppy) ligands, the inclusion of a hydroxymethyl group at the 3-position of the pyridine ring introduces a critical "functional handle." This handle enables Post-Complexation Functionalization (PCF) , allowing researchers to conjugate phosphorescent iridium cores to peptides, antibodies, or silica nanoparticles without subjecting sensitive biological moieties to the harsh conditions of iridium cyclometalation.

Key Technical Advantages:

-

Solubility Modulation: The -CH2OH group significantly enhances solubility in polar protic solvents compared to the parent Ir(ppy)₃.

-

Orthogonal Reactivity: The alcohol group remains chemically distinct from the metal center, facilitating esterification, carbamate formation, or oxidation to aldehydes for reductive amination.

Strategic Pre-Synthesis Considerations

The "Trojan Horse" Ligand Strategy

The synthesis of iridium complexes is often limited by the harsh thermal conditions (110–140 °C) required to activate the C-H bond of the ligand. Biologics (antibodies, peptides) cannot survive this. The Solution: Synthesize the complex with the inert L-CH2OH first. Once the robust Iridium(III) core is formed, the pendant -OH group serves as a reactive site for mild, room-temperature conjugation.

Mechanistic Pathway & Workflow

The synthesis follows a strict three-phase protocol:

-

Ligand Synthesis: Suzuki coupling to form the scaffold.

-

Dimerization: Formation of the

-chloro-bridged dimer (The "Nonoyama" Intermediate).[1] -

Complexation: Cleavage of the dimer with an ancillary ligand to form the active cationic or neutral complex.

Figure 1: Synthetic workflow for functionalizable Iridium(III) complexes.

Phase 1: Ligand Synthesis (L-CH2OH)

Note: While commercially available, in-house synthesis ensures purity, which is critical for photophysical consistency.

Reaction: Suzuki-Miyaura Coupling Precursors: (2-bromopyridin-3-yl)methanol + Phenylboronic acid

Protocol:

-

Charge: In a 250 mL Schlenk flask, combine (2-bromopyridin-3-yl)methanol (1.0 eq), Phenylboronic acid (1.2 eq), and

(2.0 eq). -

Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v).

-

Catalyst: Add

(5 mol%). -

Conditions: Reflux under

for 12–16 hours. -

Workup: Cool, extract with ethyl acetate, wash with brine, and dry over

. -

Purification: Silica gel chromatography (Gradient: Hexanes

EtOAc). The product is a white crystalline solid.

Expert Tip: Ensure the hydroxymethyl group is not oxidized. Do not use strong oxidants during workup. Verify the -CH2- peak in

NMR (~4.6 ppm).

Phase 2: Synthesis of the -Chloro-Bridged Dimer

This is the most critical step. The "Nonoyama reaction" involves the C-H activation of the phenyl ring.

Target Species:

Protocol:

-

Stoichiometry: Combine

(1.0 eq) and L-CH2OH (2.2 eq) in a round-bottom flask. -

Solvent System: Suspend in 2-ethoxyethanol : water (3:1 v/v) .

-

Why this solvent? 2-ethoxyethanol (b.p. 135°C) allows high-temperature activation, while water solubilizes the chloride salts and assists in the initial coordination.

-

-

Reaction: Reflux at 110 °C for 24 hours under inert atmosphere (

or Ar).-

Observation: The solution will transition from dark brown/black (

salt) to a turbid yellow/orange suspension.

-

-

Precipitation (Critical Step):

-

Cool the mixture to room temperature.

-

Add excess water (approx. 5x reaction volume).

-

Note: Unlike standard hydrophobic ppy dimers, the L-CH2OH dimer is more polar. If precipitation is poor, reduce the volume of ethoxyethanol via rotary evaporation before adding water.

-

-

Isolation: Filter the yellow precipitate. Wash sequentially with:

-

Water (to remove unreacted

) -

Cold Methanol (small amount, to remove excess ligand)

-

Diethyl Ether (to dry).

-

-

Drying: Vacuum dry at 50°C for 4 hours.

Validation Check: The resulting solid should be insoluble in chloroform but soluble in DMSO.

NMR in DMSO-should show loss of symmetry compared to the free ligand, confirming cyclometalation.

Phase 3: Synthesis of Heteroleptic Cationic Complexes

We will synthesize a cationic complex

Protocol:

-

Reactants: Suspend the Dimer (from Phase 2, 0.5 eq) and 2,2'-bipyridine (bpy) (1.1 eq) in Dichloromethane (DCM) : Methanol (2:1) .

-

Solvent Logic: The dimer dissolves poorly in pure DCM but the MeOH helps break the chloride bridge.

-

-

Conditions: Reflux at 40–50 °C for 6–12 hours. The suspension should clear to become a bright yellow/orange solution.

-

Ion Exchange (The Counter-Ion Switch):

-

Add solid Ammonium Hexafluorophosphate (

) (5.0 eq) directly to the reaction mixture. -

Stir for 30 minutes.

-

-

Workup:

-

Remove solvent to dryness.[1]

-

Redissolve the residue in a minimum amount of DCM.

-

Filter off inorganic salts (

, excess -

Precipitate the product by slowly adding Diethyl Ether or Hexane .

-

-

Yield: Bright yellow/orange powder.

Post-Synthetic Functionalization (Application Example)

Scenario: Activating the complex for attachment to an amine-containing drug or protein.

Protocol (CDI Activation):

-

Dissolve the Iridium complex in dry Acetonitrile or DMF .

-

Add 1,1'-Carbonyldiimidazole (CDI) (1.5 eq).

-

Stir at Room Temperature for 2 hours under

. -

Result: The -OH group is converted to an active imidazole carbamate.

-

Coupling: Add the amine-containing target molecule. The reaction proceeds at RT to form a stable carbamate linkage.

Quality Control & Data Interpretation

Table 1: Characterization Parameters for

| Technique | Parameter | Expected Observation | Interpretation |

| 1H NMR | Singlet or doublet (2H) | Confirms presence of intact | |

| 1H NMR | Doublet (aromatic) | Characteristic proton of the cyclometalated phenyl ring adjacent to the Ir-C bond. | |

| MS (ESI+) | m/z | Positive mode should show the cation mass. | |

| UV-Vis | MLCT Band | Metal-to-Ligand Charge Transfer band responsible for phosphorescence. | |

| PL | ~520 - 560 nm | Intense green-yellow phosphorescence (dependent on ancillary ligand). |

Troubleshooting Guide

Problem 1: Low Yield of Dimer.

-

Cause: The hydroxymethyl group increases water solubility, preventing precipitation.

-

Fix: Evaporate the 2-ethoxyethanol almost completely before adding water. Alternatively, use brine instead of pure water for precipitation.

Problem 2: Oxidation of Alcohol.

-

Cause: Presence of trace oxidants or excessive heat in air.

-

Fix: Strictly degas all solvents. Perform the dimer synthesis under inert atmosphere.

Problem 3: "O-Coordination" Side Product.

-

Cause: Under highly basic conditions, the alcohol can deprotonate and coordinate to the Iridium (forming an Ir-O bond), displacing a chloride or preventing cyclometalation.

-

Fix: Avoid adding base during the dimer synthesis step. The Nonoyama reaction does not require external base.

References

-

Nonoyama, M. (1974). Benzo[h]quinolin-10-yl-N iridium(III) complexes. Bulletin of the Chemical Society of Japan. Link (Foundational Nonoyama reaction).

-

Lamansky, S., et al. (2001). Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes. Inorganic Chemistry. Link (Standard protocols for Ir(ppy)3 and dimers).

-

Lo, K. K., et al. (2010). Luminescent Iridium(III) Arylpyridine Complexes with a Biotin Moiety. Inorganic Chemistry. Link (Example of functionalization via hydroxymethyl/ester handles).

-

You, Y., & Nam, W. (2012). Photofunctional Triplet Emitters for Bioimaging. Chemical Society Reviews. Link (Review of post-complexation functionalization strategies).

-

Monti, F., et al. (2013). Unexpected reactivity of cyclometalated iridium(III) dimers. Dalton Transactions. Link (Critical insight on side reactions involving hydroxyl groups).

Sources

The Versatile Virtuoso: (2-Phenylpyridin-3-yl)methanol as a Cornerstone for Advanced Heterocyclic Scaffolds

Abstract

This comprehensive guide delves into the multifaceted applications of (2-Phenylpyridin-3-yl)methanol, a pivotal building block in the synthesis of complex heterocyclic systems. Designed for researchers, medicinal chemists, and professionals in drug development, this document provides not only detailed, field-tested protocols but also the underlying scientific rationale for key procedural steps. We will explore the strategic importance of this molecule, its synthesis, and its transformation into a variety of valuable intermediates, including aldehydes, halides, and ethers, which serve as precursors to novel fused heterocyclic frameworks with significant potential in medicinal chemistry and materials science.

Introduction: The Strategic Value of the Phenylpyridine Moiety

The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, found in a vast number of FDA-approved drugs.[1] Its presence often imparts favorable physicochemical properties such as improved solubility and metabolic stability.[1] The fusion of a phenyl group to the pyridine core, as in (2-Phenylpyridin-3-yl)methanol, creates a rigid, planar structure that can engage in specific interactions with biological targets, making it a valuable starting point for the design of novel therapeutics.[2] This particular isomer, with the methanol substituent at the 3-position, offers a unique combination of steric and electronic properties, providing a versatile handle for a wide array of chemical transformations.

Synthesis of (2-Phenylpyridin-3-yl)methanol: A Proposed Pathway

While direct, detailed synthetic procedures for (2-Phenylpyridin-3-yl)methanol are not extensively documented in readily available literature, a robust and logical pathway can be proposed based on established synthetic methodologies for analogous compounds.[3][4] This approach begins with the synthesis of 2-phenylnicotinic acid, followed by its reduction to the target alcohol.

Part 1: Synthesis of 2-Phenylnicotinic Acid

The synthesis of 2-arylaminonicotinic acids is a well-established transformation.[3] A plausible route to 2-phenylnicotinic acid involves the nucleophilic aromatic substitution of a suitable starting material like 2-chloronicotinic acid with a phenylating agent.

Part 2: Reduction of 2-Phenylnicotinic Acid to (2-Phenylpyridin-3-yl)methanol

The reduction of nicotinic acid and its derivatives to the corresponding pyridyl methanols can be achieved using various reducing agents. A common and effective method involves the use of sodium borohydride in the presence of a suitable solvent system.[4]

Proposed Protocol: Reduction of 2-Phenylnicotinic Acid

-

Esterification: To a solution of 2-phenylnicotinic acid in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture to form the corresponding methyl ester, methyl 2-phenylnicotinate.[4]

-

Reduction: In a separate flask, suspend sodium borohydride in a suitable solvent such as tetrahydrofuran (THF). Add the methyl 2-phenylnicotinate solution dropwise to the reducing agent suspension. The reaction is typically carried out at reflux to ensure complete conversion.[4]

-

Work-up and Purification: After the reaction is complete, carefully quench the excess sodium borohydride with water. Extract the aqueous layer with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield pure (2-Phenylpyridin-3-yl)methanol.

Causality Behind Experimental Choices:

-

Esterification Prior to Reduction: Direct reduction of the carboxylic acid with sodium borohydride is generally inefficient. Conversion to the ester enhances the electrophilicity of the carbonyl carbon, facilitating reduction.

-

Choice of Reducing Agent: Sodium borohydride is a milder and more selective reducing agent compared to lithium aluminum hydride, offering better functional group tolerance and safer handling.[4]

-

Solvent System: THF is a common solvent for borohydride reductions as it is relatively inert and effectively solubilizes the reactants.

Core Applications in Heterocyclic Synthesis

(2-Phenylpyridin-3-yl)methanol is a versatile precursor for a range of functionalized building blocks. The hydroxyl group can be oxidized to an aldehyde, converted to a leaving group for substitution reactions, or undergo etherification and esterification.

Oxidation to 2-Phenyl-3-pyridinecarboxaldehyde

The oxidation of the primary alcohol to an aldehyde is a crucial transformation, as the aldehyde functionality is a key handle for various carbon-carbon and carbon-nitrogen bond-forming reactions, including the synthesis of fused heterocycles.

Detailed Protocol: Swern Oxidation

-

Activator Preparation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane (DCM) and cool the solution to -78 °C.

-

DMSO Addition: Slowly add anhydrous dimethyl sulfoxide (DMSO) to the cooled solution, maintaining the temperature below -65 °C.

-

Alcohol Addition: Add a solution of (2-Phenylpyridin-3-yl)methanol in anhydrous DCM dropwise to the reaction mixture.

-

Base Addition: After stirring, add triethylamine (TEA) dropwise.

-

Quenching and Work-up: Allow the reaction to warm to room temperature and then quench with water. Extract the product with DCM, wash the combined organic layers, dry, and concentrate. The crude aldehyde can be purified by column chromatography.

Rationale for the Swern Oxidation:

-

Mild Conditions: The Swern oxidation is performed at low temperatures, which minimizes side reactions and is compatible with a wide range of functional groups.

-

High Selectivity: This method provides excellent selectivity for the oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids.

Halogenation of the Methanol Group: Gateway to Further Functionalization

Conversion of the hydroxyl group to a halide, such as a chloride or bromide, transforms it into a good leaving group for nucleophilic substitution and cross-coupling reactions.

Protocol: Conversion to (2-Phenylpyridin-3-yl)methyl Chloride

-

Reaction Setup: Dissolve (2-Phenylpyridin-3-yl)methanol in a suitable solvent like DCM.

-

Reagent Addition: Add thionyl chloride (SOCl₂) dropwise to the solution at 0 °C.

-

Reaction and Work-up: Allow the reaction to proceed to completion, then carefully quench with a saturated sodium bicarbonate solution. Extract the product, dry the organic layer, and concentrate to obtain the crude chloride.

Etherification and Esterification: Modulating Physicochemical Properties

The hydroxyl group can be readily converted to ethers and esters, which can be used to modify the molecule's lipophilicity, steric bulk, and potential for hydrogen bonding.

General Protocol for Etherification (Williamson Ether Synthesis):

-

Deprotonation: Treat (2-Phenylpyridin-3-yl)methanol with a strong base, such as sodium hydride, in an anhydrous aprotic solvent like THF to form the corresponding alkoxide.

-

Alkylation: Add an alkyl halide (e.g., methyl iodide, benzyl bromide) to the alkoxide solution and stir until the reaction is complete.

-

Work-up: Quench the reaction with water and extract the ether product.

General Protocol for Esterification:

-

Acylation: React (2-Phenylpyridin-3-yl)methanol with an acyl chloride or anhydride in the presence of a base like pyridine or triethylamine.

-

Work-up: After the reaction, wash the mixture with water and a mild acid to remove the base and unreacted starting materials. Extract the ester and purify as needed.

Advanced Application: Synthesis of Fused Heterocyclic Systems

The true synthetic power of (2-Phenylpyridin-3-yl)methanol and its derivatives lies in their ability to serve as precursors for the construction of complex, fused heterocyclic systems.

Pictet-Spengler Type Reactions for Pyrido[3,4-b]indole Scaffolds

The aldehyde derivative, 2-phenyl-3-pyridinecarboxaldehyde, is an ideal substrate for Pictet-Spengler reactions with tryptamine derivatives to construct the pyrido[3,4-b]indole core, a common motif in natural products and pharmacologically active compounds.

Conceptual Workflow: Pictet-Spengler Reaction

Caption: Pictet-Spengler reaction workflow.

Intramolecular Cyclization Strategies

Derivatives of (2-Phenylpyridin-3-yl)methanol can be designed to undergo intramolecular cyclization reactions to form novel fused systems. For example, conversion of the methanol to an amine followed by reaction with a suitable dielectrophile can lead to the formation of new heterocyclic rings fused to the pyridine core.

Conceptual Workflow: Intramolecular Cyclization

Caption: Intramolecular cyclization strategy.

Data Summary

While experimental data for (2-Phenylpyridin-3-yl)methanol is not widely published, the following table provides predicted and analogous compound data for reference.

| Property | Predicted/Analogous Value | Reference |

| Molecular Formula | C₁₂H₁₁NO | - |

| Molecular Weight | 185.22 g/mol | [5] |

| XLogP3 | 1.5 | [5] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Conclusion

(2-Phenylpyridin-3-yl)methanol stands as a highly valuable and versatile building block for the synthesis of complex heterocyclic molecules. Its strategic placement of phenyl and methanol functionalities on the pyridine core provides a rich platform for a multitude of chemical transformations. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to unlock the full potential of this important synthetic intermediate in the pursuit of novel therapeutic agents and advanced materials.

References

- U.S. Patent 5,708,180A. (1998). Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes.

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.

- [Pyrido[3,2-b]indol-4-yl-amines--synthesis and investigation of activity against malaria]. (1996). Archiv der Pharmazie, 329(7), 378–384.

-

Yarhosseini, M., Javanshir, S., Dolatkhah, Z., & Dekamin, M. G. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1), 124. [Link]

- Wang, X., et al. (2012). Synthesis of 2-aminonicotinic acid. Chinese Journal of Pharmaceuticals, 43(11), 913-915.

- Ramakrishnan, K., Nachimuthu, L., Rajan, R., & Desikan, R. (2021). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. RSC Advances, 11(59), 37557-37571.

- Sheikholeslami-Farahani, F., et al. (2017). Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. Arkivoc, 2018(4), 114-122.

- Chinese Patent CN109776400B. (2020). Preparation method of (R)-phenyl(pyridin-2-yl)methanol derivative.

- Patil, S. L., et al. (2012). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library, 4(3), 856-859.

-

PubChem. (n.d.). Phenyl(pyridin-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

- Chinese Patent CN101906068A. (2010). Preparation method of 2-pyridine carboxaldehyde.

- Yelin, E. A., et al. (2006). Synthesis and Electrophilic Substitution of Pyrido[2,3,4-kl]-acridines. Molecules, 11(8), 549-563.

- Chen, C. H., et al. (2008). Study of the intramolecular cyclization of N-methyl-3-phenyl-N-(2-(E)-phenylethenyl)-trans(cis)-oxiranecarboxamide--syntheses of Homoclausenamide and Dehydroclausenamide. European journal of medicinal chemistry, 43(8), 1781–1784.

- Peshkov, V. A., et al. (2023). Six-Component Telescope Assembly of sp3-Rich Hexahydro-pyrrolo[3,4-c]pyridine-1,6-diones via Sequential Enaminone Formation, Aza-Diels–Alder Cycloaddition, Hydrogenation, and Ugi Three-Component Reaction. The Journal of Organic Chemistry, 88(4), 2135–2146.

- Rivera, N. R., et al. (2001). Highly Efficient Synthesis of 2-Amino-3-Pyridinecarboxaldehyde.

-

MDPI. (2023). Intramolecular Cyclization. Encyclopedia. [Link]

- Baradarani, M. M., et al. (2018). Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. Arkivoc, 2018(4), 114-122.

- Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of medicinal chemistry, 59(11), 5271–5293.

- Ziyaev, A. A., et al. (2023). Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking. Russian Journal of General Chemistry, 93(10), 2454-2462.

-

ChemRxiv. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. [Link]

- Chinese Patent CN109824579B. (2020). Preparation method of (S)-phenyl(pyridin-2-yl)methanol derivative.

- Bouchentouf, S., et al. (2021). Reaction mechanism of palladium-catalyzed intramolecular cyclization/hydroamination of 1-(2-aminophenyl)-3-phenylprop-2yn-1-one, C N bond formation processes studied with DFT calculations. Journal of Molecular Structure, 1244, 130953.

- Al-Soud, Y. A., et al. (2004). Synthesis and Intramolecular Cyclization of N-acyl- and N-allyl-N'-(2-oxo-1,2-dihydro-pyridin-3-yl)thiourea. Molecules, 9(1), 11-20.

- World Intellectual Property Organization. (2007). Process for production of 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-methanol. WO2007055423A1.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues of 2-Phenylpyridine Derivatives in Water

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-phenylpyridine derivatives in aqueous media. As a class of compounds with significant potential in various fields, including pharmaceuticals and materials science, their inherent hydrophobicity often presents a hurdle in experimental and developmental stages.[1][2] This guide provides a structured approach to troubleshooting these issues, offering both theoretical explanations and practical, step-by-step protocols.

Troubleshooting Guide: Addressing Poor Aqueous Solubility

The low water solubility of 2-phenylpyridine derivatives can manifest in various ways during experimentation, from visible precipitation to inconsistent results in biological assays. The following table outlines common problems, their probable causes, and recommended solutions.

| Observed Problem | Probable Cause | Recommended Solution(s) |

| Precipitation upon addition to aqueous buffer. | The compound's intrinsic solubility is exceeded. | 1. Cosolvency: Introduce a water-miscible organic solvent. 2. pH Adjustment: If the compound is ionizable, modify the buffer pH. 3. Micellar Solubilization: Employ surfactants to form micelles that encapsulate the compound. |

| Inconsistent or low activity in biological assays. | Poor solubility leads to low effective concentration at the target site. Bioavailability is limited by the dissolution rate.[3][4] | 1. Cyclodextrin Complexation: Form inclusion complexes to enhance solubility and bioavailability.[5][6] 2. Solid Dispersion: Create a solid dispersion with a hydrophilic carrier.[7][8] 3. Nanosuspension: Reduce particle size to the nanometer range to increase surface area and dissolution rate.[9] |

| Compound precipitates out of solution over time or upon temperature change. | The compound exists in a metastable polymorphic form which converts to a less soluble, more stable form.[10][11] | 1. Polymorph Screening: Identify and characterize all polymorphic forms to select the most suitable one for development.[10][12] 2. Formulation with Stabilizers: Use polymers or other excipients to inhibit polymorphic transitions.[12] |

| Difficulty in preparing stock solutions at desired concentrations. | High lipophilicity and strong intermolecular forces in the crystal lattice. | 1. Prodrug Approach: Synthesize a more water-soluble prodrug that converts to the active compound in situ.[13][14][15] 2. Co-crystallization: Form a co-crystal with a highly soluble co-former. |

Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with 2-phenylpyridine derivatives.

Caption: A flowchart outlining the systematic approach to troubleshooting solubility problems.

Experimental Protocols

Here are detailed protocols for some of the most common and effective solubilization techniques.

Cosolvency

Principle: Cosolvents are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar compounds by reducing the polarity of the solvent system.[16][17] This technique is straightforward and often the first approach for preparing stock solutions.

Common Cosolvents:

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Propylene glycol (PG)[17]

-

Polyethylene glycol 400 (PEG 400)[18]

-

Glycerin[4]

Protocol for Preparing a 10 mM Stock Solution in a Water/Cosolvent Mixture:

-

Determine the appropriate cosolvent: Start with less toxic solvents like ethanol or PG if biocompatibility is a concern. DMSO is a powerful solvent but can have effects on cells at higher concentrations.

-

Weigh the 2-phenylpyridine derivative: Accurately weigh an amount of the compound needed for your desired volume and concentration.

-

Initial Dissolution: Add a small volume of the pure cosolvent to the solid compound and vortex or sonicate until fully dissolved.

-

Stepwise Addition of Water: Slowly add the aqueous buffer to the dissolved compound with continuous mixing. It is crucial to add the water to the organic solvent solution and not the other way around to avoid precipitation.

-

Final Volume Adjustment: Bring the solution to the final desired volume with the aqueous buffer.

-

Observation: Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use. If precipitation occurs, a higher percentage of cosolvent may be needed.

Causality: The cosolvent disrupts the hydrogen bonding network of water, creating a more favorable environment for the hydrophobic 2-phenylpyridine derivative to dissolve.[19]

Micellar Solubilization using Surfactants

Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles in aqueous solutions.[20][21] The hydrophobic core of these micelles can encapsulate poorly soluble compounds, thereby increasing their apparent solubility in water.[21]

Common Surfactants:

-

Non-ionic: Polysorbate 80 (Tween® 80), Poloxamers (Pluronic®)[3]

-

Anionic: Sodium dodecyl sulfate (SDS)[21]

-

Cationic: Cetyltrimethylammonium bromide (CTAB)

Protocol for Solubilization with Tween® 80:

-

Prepare a Surfactant Stock Solution: Prepare a 10% (w/v) stock solution of Tween® 80 in your desired aqueous buffer.

-

Dissolve the Compound: Dissolve the 2-phenylpyridine derivative in a minimal amount of a suitable organic solvent (e.g., ethanol).

-

Form the Drug-Surfactant Mixture: Add the surfactant stock solution to the dissolved compound. The final concentration of the surfactant should be well above its CMC (for Tween® 80, the CMC is approximately 0.012 mM).

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator or by nitrogen stream evaporation. This leaves a film of the drug and surfactant.

-

Reconstitution: Add the aqueous buffer to the film and vortex or sonicate until a clear solution is formed. The drug molecules are now entrapped within the micelles.

Causality: The hydrophobic portion of the 2-phenylpyridine derivative partitions into the hydrophobic core of the micelles, while the hydrophilic shell of the micelles interacts with the aqueous environment, keeping the entire complex in solution.[22]

pH Adjustment for Ionizable Derivatives

Principle: If a 2-phenylpyridine derivative has an ionizable functional group (e.g., a basic nitrogen on the pyridine ring), its solubility will be pH-dependent.[23][24] The ionized form of the compound is generally much more water-soluble than the neutral form.[23][24]

Protocol for pH-Dependent Solubilization:

-

Determine the pKa: The pKa of the ionizable group must be known or determined experimentally.

-

Select the Buffer pH:

-

For a basic compound, adjust the pH of the buffer to be at least 2 units below its pKa to ensure it is predominantly in its protonated, charged form.

-

For an acidic compound, adjust the pH of the buffer to be at least 2 units above its pKa to ensure it is predominantly in its deprotonated, charged form.

-

-

Dissolution: Add the 2-phenylpyridine derivative directly to the pH-adjusted buffer and mix until dissolved. Gentle heating or sonication may be required.

Causality: According to the Henderson-Hasselbalch equation, the ratio of the ionized to the un-ionized form of a compound is determined by the pH of the solution and the pKa of the compound.[25][26] By shifting the equilibrium towards the more soluble ionized species, the overall solubility is increased.

Frequently Asked Questions (FAQs)

Q1: Which solubilization method is the best for my 2-phenylpyridine derivative?

A1: The best method depends on the specific properties of your compound and the requirements of your experiment. The following decision tree can guide your choice:

Caption: A decision tree to aid in selecting the most appropriate solubilization strategy.

Q2: What are the potential downsides of using cosolvents like DMSO?

A2: While effective, cosolvents can have drawbacks. DMSO can be toxic to cells, even at low concentrations, and can affect membrane permeability. Ethanol can also have biological effects. It is crucial to run appropriate vehicle controls in your experiments to account for any effects of the cosolvent itself. For in vivo studies, the toxicity and potential for precipitation upon dilution in the bloodstream must be carefully considered.[9]

Q3: How do I know if I have formed a cyclodextrin inclusion complex?

A3: The formation of an inclusion complex can be confirmed by several analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Differential Scanning Calorimetry (DSC), and X-ray diffraction (XRD).[27] A significant change in the chemical shifts of the drug and cyclodextrin protons in NMR is strong evidence of complex formation.

Q4: Can I combine different solubilization techniques?

A4: Yes, combining techniques can be a powerful strategy. For instance, you might use a cosolvent to initially dissolve the compound and then add a surfactant solution to form micelles. Similarly, pH adjustment can be used in conjunction with cosolvents or cyclodextrins.[3]

Q5: My compound is still not soluble enough. What are my next steps?

A5: If standard techniques fail, more advanced methods may be necessary. These include:

-

Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[7][8] Methods like hot-melt extrusion and spray drying are used for preparation.[28]

-

Prodrugs: This chemical modification approach involves synthesizing a more soluble derivative that is converted back to the active drug in the body.[13][15][29] This is a more involved strategy but can be very effective for compounds with severe solubility limitations.

-

Nanosuspensions: Reducing the particle size of the drug to the sub-micron range can significantly increase the dissolution rate and saturation solubility.[9]

References

- Noreen, S., Maqbool, I., Ijaz, M., & Tanveer, S. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. [Source not available].

- Solubilization techniques used for poorly water-soluble drugs. (2024). Acta Pharmaceutica Sinica B.

- Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.

- Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

- Solubilization techniques used for poorly water-soluble drugs. (n.d.).

- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.).

- (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.).

- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.).

- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). [Source not available].

- Co-solvency and anti-solvent method for the solubility enhancement. (2024). [Source not available].

- Polymorphism in Drugs: Why Crystal Forms M

- Cosolvency. (n.d.). Slideshare.

- Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.). [Source not available].

- Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.).

- Applications of solid dispersions. (n.d.). Journal of Chemical and Pharmaceutical Research.

- Cosolvent. (n.d.). Wikipedia.

- Polymorphism and Its Impact on Drug Bioavailability: Understanding Solid-State Variability. (n.d.).

- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). [Source not available].

- Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (n.d.).

- Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (n.d.). SciSpace.

- Effect of Polymorphism Formul

- Solid dispersion application in pharmaceutical technology: Methods of preparation and characterization. (n.d.).

- The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and pharmacokinetic Profile of Albendazole. (2023). MDPI.

- Is prodrug design an approach to increase w

- Prodrug strategies to overcome poor water solubility. (n.d.).

- Prodrug strategies to overcome poor w

- SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. (2024). World Journal of Pharmaceutical and Life Sciences.

- Solid Dispersions. (2016). Contract Pharma.

- Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubiliz

- Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. (n.d.). MDPI.

- Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. (n.d.). Semantic Scholar.

- Impact of Polymorphism on Drug Formulation and Bioavai. (2024). Journal of Chemical and Pharmaceutical Research.

- Micellar solubilization of drugs. (n.d.). University of Alberta.

- The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Journal of Chemical and Pharmaceutical Research.

- Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy. (2022). MDPI.

- Intrinsic Solubility of Ionizable Compounds from pKa Shift. (2023).

- Intrinsic Solubility of Ionizable Compounds

- Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). (n.d.).

- Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). (2021). PubMed.

- (PDF) Ionic Equilibria and the pH Dependence of Solubility. (n.d.).

- 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. (n.d.). MDPI.

- 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. (2023). PubMed.

Sources

- 1. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus [mdpi.com]

- 2. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijmsdr.org [ijmsdr.org]

- 4. Cosolvency | PPTX [slideshare.net]

- 5. humapub.com [humapub.com]

- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. japer.in [japer.in]

- 8. researchgate.net [researchgate.net]

- 9. ijpbr.in [ijpbr.in]

- 10. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. admin.mantechpublications.com [admin.mantechpublications.com]

- 13. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Is prodrug design an approach to increase water solubility? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. wisdomlib.org [wisdomlib.org]

- 17. Cosolvent - Wikipedia [en.wikipedia.org]

- 18. scispace.com [scispace.com]

- 19. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Micellar solubilization of drugs. [sites.ualberta.ca]

- 21. jocpr.com [jocpr.com]

- 22. mdpi.com [mdpi.com]

- 23. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. ijpsr.com [ijpsr.com]

- 28. contractpharma.com [contractpharma.com]

- 29. researchgate.net [researchgate.net]

Removing palladium impurities from (2-Phenylpyridin-3-yl)methanol

Here is a technical support center for removing palladium impurities from (2-Phenylpyridin-3-yl)methanol.

Technical Support Center: Palladium Impurity Removal

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with palladium removal from (2-Phenylpyridin-3-yl)methanol. Palladium-catalyzed cross-coupling reactions are invaluable in modern synthesis, but residual palladium in the final product is a critical issue. It can compromise biological assays, interfere with downstream reactions, and violate strict regulatory limits for active pharmaceutical ingredients (APIs).[1][2][3]

(2-Phenylpyridin-3-yl)methanol presents a specific challenge due to its N-heterocyclic structure and the presence of a hydroxyl group, both of which can act as ligands, potentially forming stable complexes with palladium and making its removal more difficult.[4] This guide provides a structured, in-depth approach to troubleshooting common issues and answers frequently asked questions, grounding all recommendations in established scientific principles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of (2-Phenylpyridin-3-yl)methanol.

Question 1: I've treated my reaction mixture with a standard thiol-based scavenger, but the residual palladium level is still unacceptably high. What's going wrong?

Answer:

This is a common issue that can stem from several factors related to palladium speciation, scavenger selection, and process conditions.

-

Palladium Speciation: The form of your residual palladium is critical. Palladium can exist in various oxidation states (e.g., Pd(0), Pd(II)) and coordination environments post-reaction.[4] Thiol-based scavengers are highly effective for soft Lewis acidic Pd(II) species but may be less efficient at scavenging Pd(0) nanoparticles or tightly bound palladium-phosphine complexes. The pyridine nitrogen in your product can also chelate with palladium, making it less accessible to the scavenger.

-

Causality-Driven Solutions:

-

Introduce an Oxidative Step: If you suspect the presence of resilient Pd(0) species, a mild oxidative pre-treatment can convert them to the more readily scavenged Pd(II) state. Bubbling a gentle stream of air through the solution (if safe for your compound) or adding a sub-stoichiometric amount of a mild oxidant can be effective. Always run a small-scale test to ensure product stability under these conditions.

-

Optimize Scavenging Conditions: The kinetics of scavenging are crucial. Increase the reaction temperature to 40-50°C and extend the stirring time to 16-24 hours.[5][6] This provides more energy and time for the scavenger to break down stable palladium-ligand or palladium-product complexes.

-

Consider a Different Scavenger: If thiol scavengers are ineffective, the palladium may be in a form that requires a different binding mechanism. Macroporous polystyrene-bound trimercaptotriazine (MP-TMT) has shown high efficacy in removing various palladium species.[4][5]

-

Question 2: My palladium removal process is working, but I'm losing a significant amount of (2-Phenylpyridin-3-yl)methanol. How can I improve my product yield?

Answer:

Product loss is typically due to non-specific binding of your polar product to the scavenger or adsorbent. This is particularly common with high-surface-area materials like activated carbon.

-

Underlying Cause: (2-Phenylpyridin-3-yl)methanol contains a polar hydroxyl group and a pyridine ring, making it susceptible to adsorption onto polar surfaces or porous materials through hydrogen bonding or π-stacking interactions.

-

Yield-Preserving Strategies:

-

Reduce Adsorbent Loading: You may be using an excess of the scavenger. Titrate the amount of scavenger in small-scale trials to find the minimum quantity required to meet your palladium specification. For instance, start with 5 wt% of activated carbon or 4-5 equivalents of a silica-based scavenger and adjust from there.

-

Solvent Selection: The choice of solvent significantly impacts non-specific binding. If you are using a relatively non-polar solvent, your polar product is more likely to adsorb. Switching to a more polar solvent (e.g., methanol, acetonitrile) can help keep your product in solution and reduce losses.[7]

-

Alternative Scavengers: Silica-based scavengers are generally less prone to non-specific binding of organic molecules compared to activated carbon.[8] Consider screening different scavengers, such as ISOLUTE® Si-TMT or SiliaMetS® Thiol, which are known for their high selectivity for metals.[5][9]

-

Post-Scavenging Wash: After filtering off the scavenger, wash it with a small amount of fresh, clean solvent to recover any adsorbed product. Combine this wash with your main filtrate.

-

Question 3: The efficiency of my palladium removal is inconsistent from one batch to the next. What causes this variability?

Answer:

Inconsistent results often point to subtle, uncontrolled variations in the crude reaction mixture or the purification process itself.

-

Root Causes of Inconsistency:

-

Variable Palladium Species: The final state of the palladium catalyst can be highly sensitive to reaction completion, workup conditions, and even minor temperature fluctuations. This leads to different ratios of Pd(0)/Pd(II) or different palladium complexes in each batch.[3]

-

Scavenger Handling: Many thiol-based scavengers can be sensitive to air and moisture, leading to oxidation of the sulfur groups and reduced efficacy. Inconsistent storage and handling can degrade the scavenger before it's even used.

-

-

Achieving Consistency:

-

Standardize the Upstream Process: Ensure the preceding palladium-catalyzed reaction is run to completion consistently. Implement a standardized aqueous workup procedure before scavenging to normalize the starting material for the purification step.

-

Pre-treatment: Consider a universal pre-treatment step for all batches, such as a mild oxidation or a wash with an aqueous solution of a chelating agent like N-acetylcysteine, to convert various palladium species into a more uniform, scavengeable form.[10][11]

-

Scavenger Management: Handle scavengers according to the manufacturer's recommendations. Store them in a cool, dry place under an inert atmosphere if required. Use fresh scavenger for each batch to eliminate scavenger degradation as a variable.

-

Palladium Removal Workflow

The following diagram outlines a logical workflow for selecting and optimizing a palladium removal strategy.

Caption: Decision workflow for palladium removal.

Frequently Asked Questions (FAQs)

Q1: Why is it so critical to remove residual palladium from my final compound?

A1: There are three primary reasons:

-

Toxicity and Regulatory Compliance: Palladium is a heavy metal. Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits on elemental impurities in APIs to ensure patient safety.[12][13] For orally administered drugs, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which often translates to a concentration limit of around 10 ppm in the API.[14][15]

-

Catalytic Interference: Residual palladium can remain catalytically active, promoting unwanted side reactions in subsequent synthetic steps or causing degradation of the final compound during storage.[3]

-

Assay Interference: Trace palladium can interfere with biological screening assays, leading to false positives or negatives and unreliable structure-activity relationship (SAR) data.[2][9]

Q2: What are the main methods for removing palladium, and how do they work?

A2: The most common methods rely on adsorption, chelation, or physical separation:

-

Adsorption with Scavengers: This is the most widely used technique. Solid-supported scavengers, such as functionalized silica or polymers, are added to a solution of the crude product.[16] The functional groups on the scavenger have a high affinity for palladium and bind to it, allowing the solid scavenger-metal complex to be removed by simple filtration.[4][17]

-

Activated Carbon: Activated carbon can effectively remove palladium due to its extremely high surface area and porous structure, which allows it to adsorb palladium species.[20][21] It is a cost-effective but sometimes less selective option that can lead to product loss.[4][13]

-

Crystallization: Purifying the product by crystallization can be effective if the palladium impurities are preferentially left behind in the mother liquor.[16][22] However, this method is not always reliable, as some palladium complexes can co-crystallize with the product.[13]

-